Reversible vs. Irreversible LSD1 Inhibition Mechanism
Lsd1-IN-38 exhibits an enzymatic IC50 of 1.2 nM against LSD1 [1]. In comparison, the clinical-stage reversible LSD1 inhibitor CC-90011 (pulrodemstat) demonstrates an IC50 of 0.25 nM [2]. Lsd1-IN-38 is approximately 4.8-fold less potent than CC-90011 in this biochemical assay.
| Evidence Dimension | LSD1 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | CC-90011 (pulrodemstat): 0.25 nM |
| Quantified Difference | 4.8-fold lower potency vs. CC-90011 |
| Conditions | Recombinant LSD1 enzyme, cell-free biochemical assay |
Why This Matters
While CC-90011 offers superior biochemical potency, Lsd1-IN-38 provides a distinct pyrrolo[2,3-c]pyridin chemotype for SAR diversification and scaffold-hopping studies unavailable with the clinical candidate.
- [1] Jiang H, Li C, Liu N, et al. J Med Chem. 2024;67(24):22080-22103. doi:10.1021/acs.jmedchem.4c02017 View Source
- [2] Kanouni T, Severin C, Cho RW, et al. J Med Chem. 2020;63(23):14522-14529. doi:10.1021/acs.jmedchem.0c00978 View Source
